1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a carbonyl compound with a suitable epoxidizing agent such as a peracid (e.g., m-chloroperoxybenzoic acid). The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as metal complexes, can also enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine undergoes various chemical reactions, primarily driven by the reactivity of the oxirane ring. These reactions include:
Ring-opening reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Catalysts: Lewis acids such as aluminum chloride can facilitate the ring-opening process.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a β-amino alcohol, while reaction with an alcohol can produce a β-hydroxy ether .
Scientific Research Applications
1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simpler oxirane compound used extensively in chemical synthesis and sterilization processes.
Aziridine-2-carboxylic acid derivatives: Compounds with similar ring strain and reactivity, used in medicinal chemistry as enzyme inhibitors.
Uniqueness
1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine is unique due to the presence of both an oxirane ring and a phenyl-substituted pyrrolidine ring. This combination imparts specific reactivity and potential for diverse applications that are not typically seen in simpler oxirane or pyrrolidine compounds .
Properties
IUPAC Name |
oxiran-2-yl-(2-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-9-16-12)14-8-4-7-11(14)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPDUZZHIAMZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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